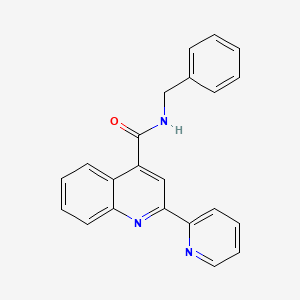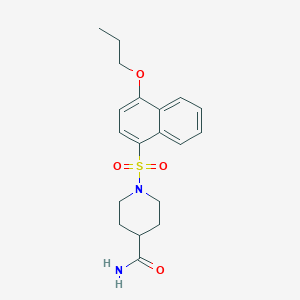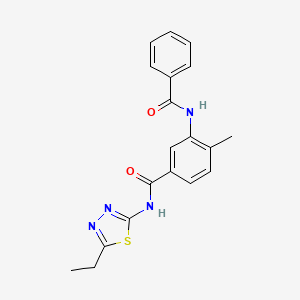
2-methyl-3-oxo-5,6-diphenyl-N-(pyridin-2-yl)-2,3-dihydropyridazine-4-carboxamide
Overview
Description
2-methyl-3-oxo-5,6-diphenyl-N-(pyridin-2-yl)-2,3-dihydropyridazine-4-carboxamide is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its complex structure, which includes multiple functional groups such as ketones, amides, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-5,6-diphenyl-N-(pyridin-2-yl)-2,3-dihydropyridazine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and diketones.
Functional group modifications: Introduction of the methyl, oxo, diphenyl, and pyridinyl groups through various organic reactions like Friedel-Crafts acylation, nucleophilic substitution, and amide formation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Reaction conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-oxo-5,6-diphenyl-N-(pyridin-2-yl)-2,3-dihydropyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or amides to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Ketone-containing compounds: Molecules with similar oxo groups.
Amide-containing compounds: Molecules with similar amide groups.
Uniqueness
What sets 2-methyl-3-oxo-5,6-diphenyl-N-(pyridin-2-yl)-2,3-dihydropyridazine-4-carboxamide apart is its unique combination of functional groups and structural complexity, which may confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
2-methyl-3-oxo-5,6-diphenyl-N-pyridin-2-ylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-27-23(29)20(22(28)25-18-14-8-9-15-24-18)19(16-10-4-2-5-11-16)21(26-27)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYPQFKEREHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4447435.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4447436.png)
![2,3-dimethyl-1,4-dioxo-N-[2-(4-propylphenoxy)ethyl]-1,2,3,4-tetrahydro-6-phthalazinecarboxamide](/img/structure/B4447440.png)
![3-[5-({[2-(4-morpholinyl)ethyl]amino}methyl)-2-furyl]benzoic acid dihydrochloride](/img/structure/B4447448.png)

![3-fluoro-N-{4-[(piperidin-1-ylacetyl)amino]phenyl}benzamide](/img/structure/B4447465.png)
![7-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4447470.png)

![2-[1-(3,4-dihydroisoquinolin-2(1H)-ylacetyl)-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4447488.png)

![5-oxo-N-[2-(phenylthio)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4447506.png)
![2-({3-[(methylsulfonyl)amino]benzoyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4447526.png)
![methyl 1-{3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4447527.png)

